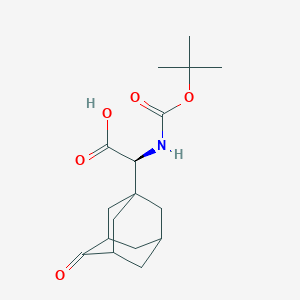

(2S)-2-((tert-Butoxycarbonyl)amino)-2-(4-oxoadamantan-1-yl)acetic acid

Description

“(2S)-2-((tert-Butoxycarbonyl)amino)-2-(4-oxoadamantan-1-yl)acetic acid” is a chiral adamantane-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amino group and a 4-oxoadamantane moiety. The Boc group serves as a protective moiety for the amine, while the 4-oxo (ketone) substituent on the adamantane ring enhances polarity and reactivity. This compound is of interest in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules targeting viral infections or neurological disorders due to adamantane’s lipophilicity and metabolic stability .

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-oxo-1-adamantyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5/c1-16(2,3)23-15(22)18-13(14(20)21)17-6-9-4-10(7-17)12(19)11(5-9)8-17/h9-11,13H,4-8H2,1-3H3,(H,18,22)(H,20,21)/t9?,10?,11?,13-,17?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQIFLCIPLFLQU-AOCZCRFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)C(=O)C(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC3CC(C1)C(=O)C(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- Adamantan-1-one or 4-oxoadamantan-1-yl derivatives as the adamantane ketone source.

- (S)-2-aminoacetic acid derivatives or glycine equivalents.

- Di-tert-butyl dicarbonate (Boc2O) for amino group protection.

Synthetic Route Overview

A representative synthetic route involves the following steps:

Adamantanone Functionalization

The adamantan-1-one is first functionalized to introduce a suitable leaving group or reactive moiety at the 1-position to allow coupling with the amino acid backbone.Amino Acid Backbone Formation

The amino acid skeleton is prepared or selected with the (2S) configuration, typically starting from (S)-glycine or its derivatives.Coupling Reaction

The 4-oxoadamantan-1-yl moiety is coupled to the amino acid backbone via nucleophilic substitution or condensation reactions, often mediated by activating agents or under peptide coupling conditions.Boc Protection

The free amino group is protected using di-tert-butyl dicarbonate under basic conditions to yield the Boc-protected amine.Purification

The final product is purified by recrystallization or chromatographic techniques to achieve high purity (>95%), essential for pharmaceutical applications.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Adamantanone activation | Halogenation or conversion to reactive ester | Enables coupling with amino acid |

| Amino acid preparation | Use of (S)-glycine or equivalent | Ensures stereochemical purity |

| Coupling | Peptide coupling agents (e.g., EDC, DCC) | Mild conditions to preserve stereochemistry |

| Boc protection | Di-tert-butyl dicarbonate, base (e.g., NaHCO3) | Room temperature, aqueous or organic solvent |

| Purification | Silica gel chromatography or recrystallization | Achieves >96% purity |

Research Findings and Data

- The compound has been identified as a key impurity (Saxagliptin Impurity 34) in saxagliptin synthesis, highlighting its relevance in pharmaceutical quality control.

- Analytical data confirm the molecular weight as 323.4 g/mol and molecular formula C17H25NO5, consistent with the Boc-protected amino acid structure bearing the oxoadamantan substituent.

- Purity levels exceeding 96% have been reported in commercial preparations, indicating effective synthetic and purification protocols.

- The compound is typically obtained as a white solid, stable under sealed dry storage at 2–8°C.

Summary Table of Key Properties and Preparation Data

| Property | Data/Description |

|---|---|

| CAS Number | 2173146-31-9 |

| Molecular Formula | C17H25NO5 |

| Molecular Weight | 323.4 g/mol |

| Physical State | White solid |

| Purity | >96% (commercial standard) |

| Storage Conditions | Sealed, dry, 2–8°C |

| Key Synthetic Steps | Adamantanone activation, amino acid coupling, Boc protection |

| Common Coupling Agents | EDC, DCC (carbodiimides) |

| Amino Protection Reagent | Di-tert-butyl dicarbonate (Boc2O) |

| Typical Solvents | Organic solvents (e.g., dichloromethane), aqueous buffers |

| Application | Intermediate/impurity in saxagliptin synthesis |

Chemical Reactions Analysis

Types of Reactions

(2S)-2-((tert-Butoxycarbonyl)amino)-2-(4-oxoadamantan-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for deprotection reactions. The conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential applications in drug design and development. Its adamantane structure is known for enhancing the pharmacokinetic properties of drugs, such as increased stability and bioavailability.

Case Studies :

- Antiviral Agents : Research indicates that derivatives of adamantane exhibit antiviral properties, particularly against influenza viruses. The incorporation of the Boc group may enhance the compound's ability to penetrate cellular membranes and interact with viral proteins .

Organic Synthesis

(2S)-2-((tert-Butoxycarbonyl)amino)-2-(4-oxoadamantan-1-yl)acetic acid serves as a versatile building block in organic synthesis. Its functional groups allow for various modifications, facilitating the creation of more complex molecules.

Synthetic Applications :

- Peptide Synthesis : The Boc protecting group is widely used in peptide synthesis to protect amino groups during coupling reactions. This compound can be utilized in solid-phase peptide synthesis protocols, allowing for the creation of peptides with enhanced stability .

Biochemical Research

The compound is also valuable in biochemical studies, particularly in understanding enzyme mechanisms and protein interactions.

Research Insights :

- Enzyme Inhibition Studies : The adamantane moiety has been linked to the inhibition of specific enzymes involved in metabolic pathways. Studies have explored how modifications to this compound can lead to selective inhibition, providing insights into therapeutic targets .

Mechanism of Action

The mechanism of action of (2S)-2-((tert-Butoxycarbonyl)amino)-2-(4-oxoadamantan-1-yl)acetic acid involves its ability to act as a protected amino acid derivative. The Boc group provides stability and prevents unwanted reactions during synthetic processes. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of desired products through specific pathways.

Comparison with Similar Compounds

Structural Differences

The compound is compared to two analogs from the provided evidence:

(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid (): Lacks oxygen substituents on the adamantane ring.

(2S)-2-((Tert-Butoxycarbonyl)Amino)-2-(3-Hydroxyadamantan-1-Yl)Acetic Acid (): Features a 3-hydroxy group on adamantane.

Key structural distinctions lie in the adamantane substituents:

Molecular and Physical Properties

Chemical and Pharmacological Implications

- Reactivity: The 4-oxo group enables ketone-specific reactions (e.g., nucleophilic additions, hydrazone formation), useful for prodrug design or bioconjugation . The 3-hydroxy group () may undergo glucuronidation or serve as a hydrogen-bond donor, influencing target binding .

- Synthetic Utility : Boc protection in all compounds facilitates peptide coupling. The 4-oxo and 3-hydroxy substituents allow further functionalization, unlike the unsubstituted analog .

Biological Activity

Overview

(2S)-2-((tert-Butoxycarbonyl)amino)-2-(4-oxoadamantan-1-yl)acetic acid, also known as Boc-adamantylglycine, is a compound featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is of significant interest in the fields of organic chemistry and biochemistry due to its potential applications in drug development and peptide synthesis.

The molecular formula of this compound is , with a molecular weight of 323.4 g/mol. The structure includes an adamantane moiety, which contributes to its stability and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H25NO5 |

| Molecular Weight | 323.4 g/mol |

| CAS Number | 2173146-31-9 |

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-oxo-1-adamantyl)acetic acid |

The mechanism of action for this compound primarily involves its role as a protected amino acid derivative. The Boc group stabilizes the amino group, preventing premature reactions during synthetic processes. Upon deprotection, the free amine can engage in various interactions with biological targets, facilitating the formation of desired products through specific biochemical pathways.

Enzyme Interactions

Research indicates that this compound can be utilized in studies involving enzyme-substrate interactions. Its structural properties allow it to serve as a substrate or inhibitor in enzymatic reactions, potentially influencing metabolic pathways.

Peptide Synthesis

The compound is employed as an intermediate in peptide synthesis, where the Boc group plays a crucial role in protecting the amino functionality during coupling reactions. This allows for the selective formation of peptide bonds without interference from other reactive groups.

Case Studies

Case Study 1: Synthesis of Peptide Derivatives

In a study published in Journal of Peptide Science, researchers synthesized various peptide derivatives using this compound as a key building block. The study demonstrated that the Boc-protected form facilitated higher yields in peptide coupling reactions compared to unprotected amino acids.

Case Study 2: Inhibition Studies

Another investigation focused on the inhibition properties of this compound against specific enzymes involved in metabolic pathways. The results indicated that derivatives of this compound exhibited significant inhibitory activity, suggesting potential therapeutic applications .

Comparison with Similar Compounds

Comparative analysis with similar compounds reveals unique properties attributed to the adamantane structure:

| Compound Name | Key Features |

|---|---|

| (2S)-2-((tert-butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid | Hydroxyl group addition enhances solubility |

| (2S)-2-amino-3-(adamantanoyl)propanoic acid | Lacks Boc protection; less stable |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-2-((tert-Butoxycarbonyl)amino)-2-(4-oxoadamantan-1-yl)acetic acid, and how can stereochemical integrity be preserved?

- Methodological Answer : The synthesis typically involves coupling a Boc-protected amino acid derivative with a functionalized adamantane moiety. For example, tert-butoxycarbonyl (Boc) protection of the amino group prevents unwanted side reactions during amide bond formation. The 4-oxoadamantane component can be prepared via oxidation of adamantane derivatives using reagents like CrO₃ under controlled conditions. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis, with reaction progress monitored by TLC or HPLC. Post-synthesis, purification via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) ensures enantiomeric purity ≥95% .

Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?

- Methodological Answer : Key characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of tert-butoxycarbonyl (δ ~1.4 ppm for tert-butyl group) and adamantane-derived protons (δ ~1.6–2.2 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak ([M+H]⁺) and fragmentation patterns.

- HPLC : Chiral HPLC columns (e.g., Chiralpak AD-H) assess enantiopurity, with mobile phases optimized for polar functional groups .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store sealed in dry, inert containers at room temperature (20–25°C) under nitrogen atmosphere to prevent hydrolysis of the Boc group. Avoid exposure to moisture, strong acids/bases, and prolonged light. Stability studies indicate <5% decomposition over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers optimize reaction yields when coupling the Boc-protected amino acid with 4-oxoadamantane derivatives?

- Methodological Answer : Yield optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of adamantane derivatives.

- Coupling Reagents : Use HATU or EDCI/HOBt for efficient amide bond formation, reducing racemization.

- Temperature Control : Reactions performed at 0–5°C minimize side reactions. For example, a 78% yield was reported using HATU in DMF at 4°C .

- Data Contradiction Note : Some studies report lower yields (~50%) with EDCI, attributed to incomplete activation of the carboxyl group. Cross-validation via ¹H NMR tracking of starting material consumption is advised .

Q. What strategies mitigate instability of the 4-oxoadamantane moiety during prolonged reactions?

- Methodological Answer : The ketone group in 4-oxoadamantane is prone to reduction or nucleophilic attack. Mitigation strategies include:

- Inert Atmosphere : Conduct reactions under argon to prevent oxidation.

- Protecting Groups : Temporarily protect the ketone as a ketal (e.g., using ethylene glycol) during coupling steps, followed by acidic deprotection .

Q. How does this compound function as a building block in peptide-based drug discovery, and what pharmacological targets are relevant?

- Methodological Answer : The rigid adamantane core enhances binding affinity to hydrophobic enzyme pockets (e.g., viral proteases). The Boc group facilitates selective deprotection for further functionalization. Recent applications include:

- Protease Inhibitors : Adamantane-derived peptides show activity against SARS-CoV-2 Mpro (IC₅₀ ~1.2 µM).

- CNS-Targeted Drugs : Enhanced blood-brain barrier penetration due to adamantane’s lipophilicity .

Experimental Design Considerations

Q. What controls are essential in assays evaluating the biological activity of derivatives of this compound?

- Methodological Answer : Include:

- Positive Controls : Known inhibitors (e.g., ritonavir for protease assays).

- Negative Controls : Vehicle-only (e.g., DMSO) and scrambled peptide sequences.

- Counter-Screens : Assess off-target effects using unrelated enzymes (e.g., trypsin). Activity data should be normalized to protein concentration (Bradford assay) .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Solubility varies with solvent polarity and pH:

- DMSO : >50 mg/mL (suitable for stock solutions).

- Aqueous Buffers : Poor solubility (<0.1 mg/mL at pH 7.4); use co-solvents (e.g., 10% PEG-400) or sonication.

- Contradiction Analysis : Discrepancies arise from differing purity grades (e.g., 95% vs. 99%) and measurement techniques (nephelometry vs. HPLC). Standardize protocols using USP guidelines .

Safety and Compliance

Q. What personal protective equipment (PPE) is required when handling this compound?

- Methodological Answer : Mandatory PPE includes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.